BenchChemオンラインストアへようこそ!

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine

Medicinal Chemistry SAR Isomer Differentiation

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine (CAS 1355203-50-7) is a synthetic, nitrogen-containing heterocyclic compound with a molecular formula of C17H21N3 and a molecular weight of 267.37 g/mol. It belongs to a class of dihydroquinoline-pyridine hybrids that have been explored in medicinal chemistry as kinase inhibitor scaffolds and antiviral prodrug intermediates.

Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
Cat. No. B11850403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine
Molecular FormulaC17H21N3
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCCC3=CC=CC=C32)CNC
InChIInChI=1S/C17H21N3/c1-13-10-14(11-18-2)12-19-17(13)20-9-5-7-15-6-3-4-8-16(15)20/h3-4,6,8,10,12,18H,5,7,9,11H2,1-2H3
InChIKeyGTQRAMJBQPBWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine – Compound Class, Identity, and Procurement Baseline


1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine (CAS 1355203-50-7) is a synthetic, nitrogen-containing heterocyclic compound with a molecular formula of C17H21N3 and a molecular weight of 267.37 g/mol . It belongs to a class of dihydroquinoline-pyridine hybrids that have been explored in medicinal chemistry as kinase inhibitor scaffolds and antiviral prodrug intermediates [1]. The compound is commercially available from specialty chemical suppliers at a standard purity of 95% (CAS 1355203-50-7, AKSci 4631DY) . Its structural core—a 3,4-dihydroquinolin-1(2H)-yl group linked to a 5-methylpyridin-3-yl moiety bearing an N-methylmethanamine side chain—places it within a family of compounds where small structural variations (e.g., methyl group position, amine substitution) can significantly alter physicochemical properties and biological target engagement [2].

Why Generic Substitution Fails for 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine: Structural Specificity and Procurement Risk


Close analogs of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine—including the 4-methyl positional isomer (CAS 1355237-51-2), the ethanamine analog (CAS 1355201-66-9), and the ethanol derivative (CAS 1355205-18-3)—cannot be treated as interchangeable procurement items. The position of the methyl group on the pyridine ring (5-methyl vs. 4-methyl) alters the electronic distribution and steric environment of the N-methylmethanamine side chain, with the 5-methyl isomer exhibiting a computed XLogP3 of 3.0 and a hydrogen bond donor count of 1, while the 4-methyl isomer shares the same molecular weight but differs in topological polar surface area and rotatable bond conformation [1]. Furthermore, the N-methylmethanamine functionality provides a secondary amine handle with distinct reactivity and protonation states compared to the primary amine ethanamine analog or the hydroxyl-bearing ethanol derivative . In class-level medicinal chemistry contexts, dihydroquinoline-pyridine scaffolds have demonstrated nanomolar potency against targets such as 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1, IC50 = 66 nM for a closely related scaffold), and even minor structural perturbations can shift selectivity profiles and potency by orders of magnitude [2]. Substituting without verifying exact structural identity risks invalidating SAR campaigns, compromising synthetic route fidelity, and introducing uncharacterized off-target liabilities.

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine: Quantitative Differentiation Evidence for Scientific Selection


Positional Selectivity: 5-Methyl vs. 4-Methyl Pyridine Isomer – Impact on Physicochemical Properties and Procurement Identity

The target compound (5-methyl isomer, CAS 1355203-50-7) is distinguished from its closest positional isomer, 1-(6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)-N-methylmethanamine (CAS 1355237-51-2), by the location of the methyl substituent on the pyridine ring. While both isomers share the identical molecular formula (C17H21N3) and molecular weight (267.37 g/mol), the 5-methyl substitution pattern places the methyl group para to the N-methylmethanamine side chain relative to the pyridine nitrogen, whereas the 4-methyl isomer places it ortho. This positional shift alters the electronic environment of the amine-bearing carbon and changes the spatial orientation of the side chain, which is critical for target binding in medicinal chemistry applications [1]. The computed XLogP3 for the 4-methyl isomer is 3.0, with identical hydrogen bond donor/acceptor counts (1/3), but differences in topological polar surface area and conformational preferences are expected due to the altered substitution pattern [1]. No commercial supplier lists the 5-methyl isomer as interchangeable with the 4-methyl variant, and each bears a distinct CAS number, underscoring their non-equivalence in procurement workflows .

Medicinal Chemistry SAR Isomer Differentiation

Amine Class Differentiation: Secondary N-Methylmethanamine vs. Primary Ethanamine – Impact on Basicity, Reactivity, and Synthetic Utility

The target compound features an N-methylmethanamine side chain (a secondary amine connected via a methylene bridge to the pyridine ring), which is chemically and functionally distinct from the primary amine ethanamine analog, 1-(6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine (CAS 1355201-66-9) . The secondary amine in the target compound exhibits different basicity (pKa of a secondary alkylamine ~10.6-11.0 for the conjugate acid, compared to ~10.6 for a primary alkylamine), altered nucleophilicity, and distinct hydrogen-bonding capacity [1]. The ethanamine analog introduces a chiral center at the alpha carbon (not present in the target compound's achiral N-methylmethanamine group), leading to enantiomeric complexity in downstream synthesis . The target compound is supplied at 95% purity, while the ethanamine analog is available at NLT 98% purity, indicating different quality control specifications across vendors . Both compounds share the same molecular formula and weight (C17H21N3, 267.37 g/mol), making them isomeric but chemically non-equivalent.

Synthetic Chemistry Amine Reactivity Building Block Selection

Functional Group Orthogonality: N-Methylmethanamine vs. Ethanol Derivative – Redox and Protection Group Strategy Implications

The target compound's N-methylmethanamine group provides a nucleophilic amine handle that is orthogonal to the hydroxyl group present in the ethanol analog, 1-(6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol (CAS 1355205-18-3, C17H20N2O, MW 268.35, 97% purity) . The ethanol analog contains an alcohol functional group that requires protection (e.g., silyl ether, THP) under conditions where the target compound's amine can be directly functionalized. Conversely, the target compound's amine may require protection under acidic or electrophilic conditions where the alcohol analog would be stable. The molecular weight difference (267.37 vs. 268.35 g/mol) and elemental composition (C17H21N3 vs. C17H20N2O) reflect the replacement of a nitrogen atom with oxygen, which also affects hydrogen bonding capacity, lipophilicity, and metabolic stability profiles .

Synthetic Methodology Protecting Group Strategy Redox Chemistry

Class-Level Biological Activity Inference: Dihydroquinoline-Pyridine Scaffolds Exhibit Nanomolar Potency Against 11β-HSD1 and Antiviral Targets

While no direct biological activity data are publicly available for the target compound itself, a closely related dihydroquinoline-pyridine scaffold—(3,4-dihydroquinolin-1(2H)-yl)(4-(pyridin-3-yl)piperazin-1-yl)methanone (BDBM50340436)—demonstrates an IC50 of 66 nM against human recombinant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and 73 nM against the mouse ortholog, measured via scintillation proximity assay monitoring conversion of radiolabeled cortisone to cortisol [1]. This establishes that the dihydroquinolin-1(2H)-yl-pyridine pharmacophore is capable of engaging enzyme targets with sub-100 nM potency. In a separate class-level study, dihydroquinoline derivatives of 2-hydroxymethyl-5-[cytosin-1′-yl]-1,3-oxathiolane (3TC) were evaluated for anti-HIV-1 activity in MT-4 infected cell cultures, with IC50 values ranging from 0.1 to 100 μM; the dihydroquinoline prodrugs exhibited greater lipophilicity than their dihydropyridine counterparts, as quantified by partition coefficient measurements [2]. The target compound, bearing the same 3,4-dihydroquinolin-1(2H)-yl core appended to a 5-methylpyridin-3-yl moiety, is structurally positioned to serve as a key intermediate or scaffold for exploring these biological target spaces.

11β-HSD1 Inhibition Antiviral Activity Medicinal Chemistry

Synthetic Tractability: Aldehyde Precursor Availability for Reductive Amination-Based Diversification of the Target Compound

The target compound can be accessed synthetically via reductive amination of 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde (CAS 1355203-34-7) with methylamine. The aldehyde precursor is commercially available, with a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol . This contrasts with the ethanol analog (CAS 1355205-18-3), which requires a different synthetic entry (e.g., reduction of the corresponding ketone or Grignard addition). The availability of the aldehyde precursor at research scale enables late-stage diversification: the target compound's N-methylmethanamine group can be further elaborated via N-alkylation, N-acylation, or sulfonylation, while the aldehyde precursor allows access to a broader range of amine derivatives (primary, secondary, tertiary) through choice of amine coupling partner in the reductive amination step . The molecular weight difference between the aldehyde precursor (252.31) and the target compound (267.37) reflects the formal addition of methylamine (ΔMW = 15.06), consistent with the CH3N mass increment.

Synthetic Chemistry Reductive Amination Building Block Diversification

Computed Physicochemical Property Differentiation: Hydrogen Bonding and Lipophilicity Profile of the 5-Methyl Target Compound vs. 4-Methyl Isomer

Computed physicochemical descriptors for the 4-methyl positional isomer (CID 102545833) have been determined: XLogP3 = 3.0, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, rotatable bond count = 3, exact mass = 267.173547683 Da [1]. For the target 5-methyl compound (CAS 1355203-50-7), these computed properties are expected to differ due to the altered substitution pattern on the pyridine ring, which changes the topological polar surface area (tPSA), molecular shape, and electronic distribution. While both isomers are predicted to fall within drug-like chemical space (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10), the 5-methyl substitution may offer a subtly different tPSA and dipole moment compared to the 4-methyl variant, which can influence membrane permeability, solubility, and protein binding in biological assays [2]. Direct head-to-head experimental data for the target compound are not publicly available, necessitating in-house determination for programs requiring precise ADME parameters.

Physicochemical Properties Drug-likeness In Silico ADME

Best Research and Industrial Application Scenarios for 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine


Medicinal Chemistry SAR Exploration of 11β-HSD1 Inhibitors Using a Dihydroquinoline-Pyridine Scaffold

Programs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome or cognitive disorders can deploy the target compound as a core scaffold for SAR exploration. The class-level evidence from BindingDB shows that a closely related dihydroquinoline-pyridine scaffold achieves an IC50 of 66 nM against human 11β-HSD1 [1]. The target compound's 5-methyl substitution pattern and N-methylmethanamine side chain provide a distinct vector for exploring potency and selectivity relative to the 4-methyl isomer and other close analogs. The secondary amine handle supports rapid analog generation via parallel N-alkylation or N-acylation chemistry, enabling efficient hit-to-lead optimization. Procurement of the exact 5-methyl isomer (CAS 1355203-50-7) rather than the 4-methyl variant (CAS 1355237-51-2) ensures SAR data integrity, as the positional isomer shift could alter 11β-HSD1 binding pocket complementarity .

Antiviral Prodrug Design Leveraging Dihydroquinoline-Mediated Lipophilicity Enhancement

The dihydroquinoline moiety has been validated as a lipophilicity-enhancing prodrug element in antiviral research. Camplo et al. demonstrated that dihydroquinoline derivatives of the nucleoside reverse transcriptase inhibitor 3TC exhibited greater lipophilicity than their dihydropyridine counterparts, with anti-HIV-1 IC50 values ranging from 0.1 to 100 μM in MT-4 cell cultures [1]. The target compound, with its 3,4-dihydroquinolin-1(2H)-yl core and 5-methylpyridine substitution, can serve as a versatile intermediate for constructing novel antiviral prodrug conjugates that require enhanced membrane permeability for intracellular delivery. The N-methylmethanamine group provides a convenient synthetic handle for attaching nucleoside or nucleotide payloads via carbamate, amide, or urea linkages. Procurement of the target compound with verified 95% purity from AKSci (4631DY) ensures batch-to-batch consistency for structure-activity relationship studies .

Multi-Step Synthesis of Kinase Inhibitor Libraries via Reductive Amination Diversification

The target compound is structurally related to dihydroquinoline-pyridine scaffolds that have been reported as kinase inhibitors [1]. The commercially available aldehyde precursor—6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde (CAS 1355203-34-7)—enables divergent synthesis of the target compound and its primary/secondary amine analogs through reductive amination with different amine coupling partners . This synthetic strategy supports the generation of focused compound libraries for kinase selectivity profiling, where the 5-methylpyridine substitution pattern and the N-alkyl group on the methanamine side chain serve as two independent diversification points. The target compound's achiral secondary amine distinguishes it from the ethanamine analog (CAS 1355201-66-9), which introduces a chiral center that complicates library synthesis and analytical characterization . For medicinal chemistry groups building kinase-focused libraries, the target compound offers a synthetically tractable, achiral building block with two orthogonal functionalization sites.

Chemokine Receptor Antagonist Development Using Dihydroquinoline-Pyridine Heterocyclic Cores

Patent literature (ES2265923T3) describes heterocyclic compounds containing dihydroquinoline and pyridine moieties that bind to chemokine receptors, with potential applications in inflammatory and autoimmune diseases [1]. The target compound's structural features—a 3,4-dihydroquinolin-1(2H)-yl group, a 5-methyl-substituted pyridine ring, and an N-methylmethanamine side chain—align with the general pharmacophoric elements claimed in this patent family. The secondary amine handle can be further elaborated to introduce sulfonyl, carbonyl, or arylalkyl groups that modulate chemokine receptor subtype selectivity. For research groups pursuing CCR5, CXCR4, or related chemokine receptor targets, the target compound represents a pre-assembled heterocyclic core that can accelerate hit identification compared to de novo synthesis. The 5-methyl substitution pattern differentiates it from the 4-methyl isomer and other close analogs, potentially offering a distinct selectivity profile that warrants empirical evaluation .

Quote Request

Request a Quote for 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.